3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is a complex organic compound that features a triazolium core with an azo linkage to a diethylamino-substituted phenyl group and a nitrobenzoate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Azo Coupling: The nitroaromatic compound is then subjected to azo coupling with a diethylamino-substituted aniline derivative.
Triazolium Formation: The azo compound is further reacted with a triazole derivative under specific conditions to form the triazolium core.
Salt Formation: Finally, the triazolium compound is converted into its nitrobenzoate salt by reacting with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and azo coupling, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate involves its interaction with molecular targets through its azo and triazolium groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s electronic properties, influenced by the nitro and diethylamino groups, play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler aromatic nitro compound with different electronic properties.
Azo Compounds: Other azo compounds with varying substituents that influence their reactivity and applications.
Triazolium Salts: Compounds with similar triazolium cores but different counterions or substituents.
Uniqueness
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is unique due to its combination of a triazolium core, azo linkage, and nitrobenzoate counterion. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and biochemistry .
Properties
CAS No. |
75543-77-0 |
---|---|
Molecular Formula |
C21H25N7O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;4-nitrobenzoate |
InChI |
InChI=1S/C14H21N6.C7H5NO4/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-11H,5-6H2,1-4H3;1-4H,(H,9,10)/q+1;/p-1 |
InChI Key |
NJXJODLVILAPAM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.